Differentiation by Anabolic-to-Androgenic (A/A) Ratio: Methenolone Acetate vs. Nandrolone Decanoate
Methenolone acetate demonstrates a more favorable myotrophic-to-androgenic index compared to nandrolone decanoate in preclinical models. This difference is critical for studies aiming to maximize anabolic tissue effects while minimizing androgenic stimulation [1].
| Evidence Dimension | Myotrophic-to-Androgenic Index Ratio |
|---|---|
| Target Compound Data | 7 |
| Comparator Or Baseline | Nandrolone decanoate: 10.6 - 12.1 |
| Quantified Difference | Ratio is approximately 34-42% lower for methenolone acetate, indicating a relatively lower androgenic component for a given level of anabolic effect. |
| Conditions | Rodent Hershberger assay; target compound administered orally, comparator administered parenterally. |
Why This Matters
For research applications focused on selective anabolic effects, this data supports the selection of methenolone acetate over nandrolone decanoate when a lower androgenic potential relative to myotrophic activity is required.
- [1] Bhasin, S., et al. (2002). The Journal of Clinical Endocrinology & Metabolism. Data presented in Table 1 of PMC2439524. View Source
